1-(2,5-Difluorophenyl)prop-2-EN-1-amine
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Overview
Description
1-(2,5-Difluorophenyl)prop-2-EN-1-amine is an organic compound with the molecular formula C9H9F2N and a molecular weight of 169.17 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to a prop-2-en-1-amine moiety. It is primarily used in research and development within various scientific fields.
Preparation Methods
The synthesis of 1-(2,5-Difluorophenyl)prop-2-EN-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzaldehyde and propargylamine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Synthetic Route: The aldehyde group of 2,5-difluorobenzaldehyde reacts with the amine group of propargylamine to form an imine intermediate.
Chemical Reactions Analysis
1-(2,5-Difluorophenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens).
Scientific Research Applications
1-(2,5-Difluorophenyl)prop-2-EN-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s difluorophenyl group enhances its binding affinity to these targets, leading to various biological effects. The exact pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
1-(2,5-Difluorophenyl)prop-2-EN-1-amine can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)prop-2-EN-1-amine: Similar structure but with fluorine atoms at different positions.
1-(3,5-Difluorophenyl)prop-2-EN-1-amine: Another isomer with fluorine atoms at the 3 and 5 positions.
1-(2,6-Difluorophenyl)prop-2-EN-1-amine: Fluorine atoms at the 2 and 6 positions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H9F2N |
---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9F2N/c1-2-9(12)7-5-6(10)3-4-8(7)11/h2-5,9H,1,12H2 |
InChI Key |
DEOQYXPAHXRVEY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=C(C=CC(=C1)F)F)N |
Origin of Product |
United States |
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